molecular formula C11H10F3NO2 B14841980 N-(3-Acetyl-5-(trifluoromethyl)phenyl)acetamide

N-(3-Acetyl-5-(trifluoromethyl)phenyl)acetamide

Cat. No.: B14841980
M. Wt: 245.20 g/mol
InChI Key: RWQGSHFVUGNLKF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Acetyl-5-(trifluoromethyl)phenyl)acetamide typically involves the acylation of 3-(trifluoromethyl)aniline with acetic anhydride under acidic conditions. The reaction is carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-Acetyl-5-(trifluoromethyl)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted acids, amines, alcohols, and various substituted derivatives .

Scientific Research Applications

N-(3-Acetyl-5-(trifluoromethyl)phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Acetyl-5-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)acetanilide
  • N-(α,α,α-Trifluoro-m-tolyl)acetamide
  • 3-Acetamidobenzotrifluoride

Uniqueness

N-(3-Acetyl-5-(trifluoromethyl)phenyl)acetamide is unique due to the presence of both an acetyl and a trifluoromethyl group on the phenyl ring. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to its analogs .

Properties

Molecular Formula

C11H10F3NO2

Molecular Weight

245.20 g/mol

IUPAC Name

N-[3-acetyl-5-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C11H10F3NO2/c1-6(16)8-3-9(11(12,13)14)5-10(4-8)15-7(2)17/h3-5H,1-2H3,(H,15,17)

InChI Key

RWQGSHFVUGNLKF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)NC(=O)C)C(F)(F)F

Origin of Product

United States

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